molecular formula C15H12Cl2N2O4 B4636858 2-(4-chloro-3-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide

Cat. No.: B4636858
M. Wt: 355.2 g/mol
InChI Key: GTOUTOSCCUPYPP-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide is an organic compound characterized by the presence of chloro, methyl, and nitro functional groups attached to a phenoxyacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide typically involves the reaction of 4-chloro-3-methylphenol with chloroacetyl chloride to form 2-(4-chloro-3-methylphenoxy)acetyl chloride. This intermediate is then reacted with 4-chloro-3-nitroaniline under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones under oxidative conditions.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), ethanol (EtOH).

Major Products Formed

    Reduction: 2-(4-amino-3-methylphenoxy)-N-(4-amino-3-nitrophenyl)acetamide.

    Oxidation: Corresponding quinones.

    Substitution: Derivatives with substituted nucleophiles.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-methylphenoxy)-N-(4-chloro-3-aminophenyl)acetamide
  • 2-(4-chloro-3-methylphenoxy)-N-(4-chloro-3-hydroxyphenyl)acetamide
  • 2-(4-chloro-3-methylphenoxy)-N-(4-chloro-3-methylphenyl)acetamide

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O4/c1-9-6-11(3-5-12(9)16)23-8-15(20)18-10-2-4-13(17)14(7-10)19(21)22/h2-7H,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOUTOSCCUPYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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